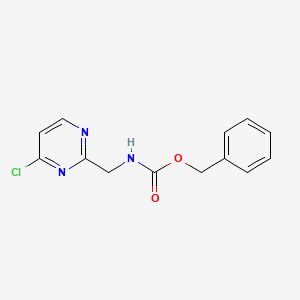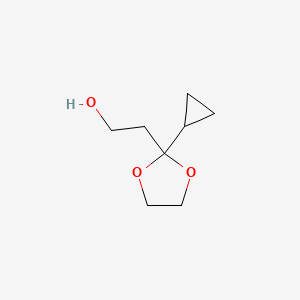
2-(2-Cyclopropyl-1,3-dioxolan-2-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Cyclopropyl-1,3-dioxolan-2-yl)ethan-1-ol is an organic compound characterized by a cyclopropyl group attached to a dioxolane ring, which is further connected to an ethan-1-ol moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of cyclopropylcarbinol with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalysts such as p-toluenesulfonic acid
Solvent: Toluene or other non-polar solvents
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Cyclopropyl-1,3-dioxolan-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride for halogenation or amines for amination.
Major Products Formed
Oxidation: Cyclopropyl-dioxolane-carboxylic acid
Reduction: Cyclopropyl-dioxolane-ethane
Substitution: Cyclopropyl-dioxolane-ethyl halide or amine
Applications De Recherche Scientifique
2-(2-Cyclopropyl-1,3-dioxolan-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Cyclopropyl-1,3-dioxolan-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The cyclopropyl group and dioxolane ring contribute to its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone
- Ethyl 2-methyl-1,3-dioxolane-2-acetate
- 1,3-Dioxolan-2-one
- 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol
Uniqueness
2-(2-Cyclopropyl-1,3-dioxolan-2-yl)ethan-1-ol is unique due to the presence of both a cyclopropyl group and a dioxolane ring, which confer distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable molecule for various applications.
Propriétés
Formule moléculaire |
C8H14O3 |
|---|---|
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
2-(2-cyclopropyl-1,3-dioxolan-2-yl)ethanol |
InChI |
InChI=1S/C8H14O3/c9-4-3-8(7-1-2-7)10-5-6-11-8/h7,9H,1-6H2 |
Clé InChI |
GXJAFDCPQVOBBV-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2(OCCO2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


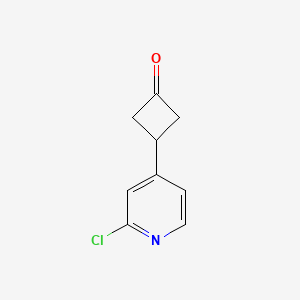
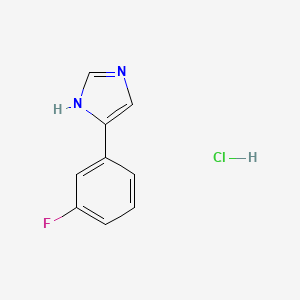

![Methyl[2-(4-methylphenyl)ethyl]amine hydrochloride](/img/structure/B13499600.png)
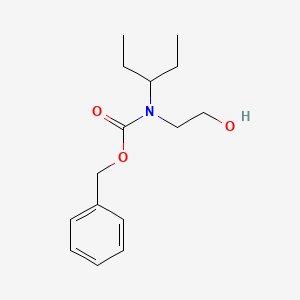

![5-Azaspiro[3.5]nonan-9-ol hydrochloride](/img/structure/B13499616.png)
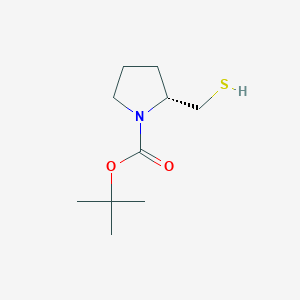
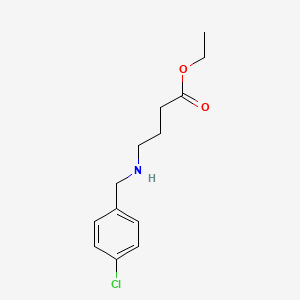
![2-[(4-chlorophenoxy)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13499641.png)
![1-(2,4-difluorophenyl)-3-{[(1H-indol-4-yl)methylidene]amino}thiourea](/img/structure/B13499656.png)
